molecular formula C19H27FO2 B14746346 5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one CAS No. 4933-98-6

5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one

Cat. No.: B14746346
CAS No.: 4933-98-6
M. Wt: 306.4 g/mol
InChI Key: NPXLWSYYGVAIQL-UHFFFAOYSA-N
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Description

5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one is a complex organic compound with a unique structure that combines multiple ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one involves multiple steps, starting from simpler organic molecules. The process typically includes:

    Formation of the core structure: This involves cyclization reactions to form the tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden core.

    Introduction of functional groups: Fluorination and hydroxylation are key steps, often achieved using reagents like fluorine gas or hydrofluoric acid for fluorination, and hydrogen peroxide or other oxidizing agents for hydroxylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the fluorine or hydroxyl groups using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of de-fluorinated or de-hydroxylated compounds

    Substitution: Formation of substituted derivatives with various functional groups

Scientific Research Applications

5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

    Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-hydroxybenzoic acid: Similar in structure but lacks the complex ring system.

    12a-Methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one: Similar but without the fluorine and hydroxyl groups.

Uniqueness

5-Fluoro-1-hydroxy-12a-methyl-2,3,3a,3b,4,5,6,9,10,10a,10b,11,12,12a-tetradecahydrobenzo[3,4]cyclohepta[1,2-e]inden-8(1h)-one is unique due to its combination of fluorine, hydroxyl, and methyl groups on a complex ring system. This unique structure imparts specific chemical and biological properties that are not found in simpler or less functionalized analogs.

Properties

CAS No.

4933-98-6

Molecular Formula

C19H27FO2

Molecular Weight

306.4 g/mol

IUPAC Name

9-fluoro-15-hydroxy-16-methyltetracyclo[9.7.0.02,7.012,16]octadec-6-en-5-one

InChI

InChI=1S/C19H27FO2/c1-19-7-6-15-14-3-2-13(21)9-11(14)8-12(20)10-16(15)17(19)4-5-18(19)22/h9,12,14-18,22H,2-8,10H2,1H3

InChI Key

NPXLWSYYGVAIQL-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4CC(CC3C1CCC2O)F

Origin of Product

United States

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